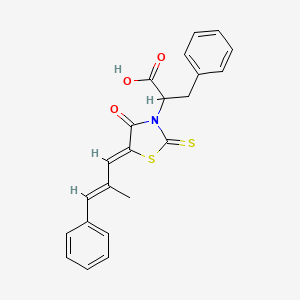

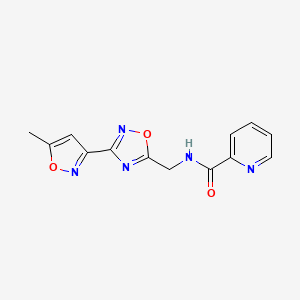

2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule. It contains a thiazolidine ring (a five-membered ring with nitrogen and sulfur atoms), a phenyl group (a six-membered carbon ring), and a propanoic acid group (a three-carbon chain ending with a carboxylic acid group). The presence of the E and Z notation in the name suggests the existence of geometric isomerism in the molecule .

Molecular Structure Analysis

The E-Z notation in the name of the compound refers to the configuration of the double bond. In the E configuration, the highest priority groups on each carbon of the double bond are on opposite sides. In the Z configuration, these groups are on the same side . The molecule likely has a complex 3D structure due to the presence of the thiazolidine ring.Scientific Research Applications

Anticancer and Antitrypanosomal Activities

One study highlights the synthesis of 5-enamine-4-thiazolidinone derivatives, evaluating their trypanocidal activity against Trypanosoma brucei species and their anticancer efficacy across 59 human tumor cell lines. Notably, certain derivatives inhibited parasite growth at sub-micromolar concentrations and displayed significant selectivity indices, indicating non-toxicity towards human fibroblasts. In anticancer screenings, specific derivatives showed broad-spectrum inhibition, suggesting a dependency of activity type (antitrypanosomal or anticancer) on the enamine fragment in the thiazolidinone core (Holota et al., 2019).

Antimicrobial Activity

Another line of research synthesized derivatives of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid, assessing their antimicrobial efficacy against gram-positive and gram-negative bacteria. The findings revealed that these compounds exhibit good to moderate activity, with some displaying superior activity against specific bacterial strains compared to standard drugs like Ampicillin (PansareDattatraya & Devan, 2015).

Anti-inflammatory and NSAID Development

Research into non-steroidal anti-inflammatory drugs (NSAIDs) led to the synthesis of derivatives using the 4-thiazolidinone core. These compounds demonstrated significant anti-exudative activity in vivo, with certain derivatives showing potential as NSAIDs based on their efficacy and low toxicity levels, akin to Diclofenac (Golota et al., 2015).

Antifungal and Antibacterial Properties

A study on novel 4-thiazolidinones of nicotinic acid revealed that these derivatives possess considerable antimicrobial activity against a range of bacterial and fungal species. This research underscores the potential of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2010).

Antiviral and Enzyme Inhibition

Derivatives synthesized for potential HIV-1 and JSP-1 inhibition demonstrated the versatility of the thiazolidinone scaffold in targeting viral enzymes and pathways critical for viral replication and pathogenesis (Kamila, Ankati, & Biehl, 2011).

properties

IUPAC Name |

2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3S2/c1-15(12-16-8-4-2-5-9-16)13-19-20(24)23(22(27)28-19)18(21(25)26)14-17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,25,26)/b15-12+,19-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZQUNCQSFRUPO-JGEPBQDUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-imino-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2715105.png)

![1-(Tert-butyl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2715110.png)

![4-[2-(1,3-Benzodioxol-5-yl)acetyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2715111.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B2715119.png)

![2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide](/img/structure/B2715121.png)

![3-methyl-6-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2715122.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B2715126.png)